molecular formula C12H13ClN2S B1490172 5-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2090573-89-8

5-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1490172
CAS No.: 2090573-89-8
M. Wt: 252.76 g/mol
InChI Key: MZVMTZYYNUZZRL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole-based compound featuring three distinct substituents:

  • 5-(Chloromethyl): A reactive chloromethyl group that enables further functionalization (e.g., nucleophilic substitution) .
  • 1-(Cyclopropylmethyl): A sterically bulky cyclopropane-derived substituent, which may influence conformational stability and binding interactions .

Properties

IUPAC Name

5-(chloromethyl)-1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c13-6-11-5-12(10-3-4-16-8-10)14-15(11)7-9-1-2-9/h3-5,8-9H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVMTZYYNUZZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CSC=C3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole, with the CAS number 2090573-89-8, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C12H13ClN2SC_{12}H_{13}ClN_{2}S, and it has a molecular weight of 252.76 g/mol. The structure features a chloromethyl group and a cyclopropylmethyl moiety attached to a pyrazole ring, which is further substituted with a thiophene ring.

PropertyValue
CAS Number2090573-89-8
Molecular FormulaC12H13ClN2SC_{12}H_{13}ClN_{2}S
Molecular Weight252.76 g/mol
Purity≥95%

Research indicates that compounds similar to 5-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole may act as modulators of protein interactions and cellular pathways. Specifically, they may function as ligands for E3 ubiquitin ligases, such as cereblon, which play critical roles in targeted protein degradation pathways. This mechanism is particularly relevant in cancer therapy, where the degradation of specific oncoproteins can inhibit tumor growth .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives, including those structurally related to 5-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole. For example:

  • Study on Pyrazole Derivatives : A study published in the Journal of Molecular Structure examined various pyrazole compounds for their biological activity against cancer cell lines. The findings suggested that certain substitutions on the pyrazole ring enhance cytotoxic effects against tumor cells .
  • Mechanistic Insights : Another research highlighted that compounds targeting cereblon could effectively degrade HIF-1α, a key factor in tumor angiogenesis, thereby reducing tumor growth in preclinical models .

Other Biological Activities

Beyond anticancer effects, 5-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole may exhibit other pharmacological activities:

  • Anti-inflammatory Effects : Similar pyrazole compounds have shown promise in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Some derivatives have been explored for neuroprotective effects, indicating their utility in neurodegenerative conditions.

Case Study 1: Inhibition of Tumor Growth

In a preclinical study using xenograft models, a compound structurally related to 5-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole was administered to mice with implanted tumors. The results demonstrated a significant reduction in tumor size compared to control groups, attributed to enhanced ubiquitination and degradation of oncogenic proteins .

Case Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of similar pyrazole compounds. The results indicated favorable bioavailability and metabolic stability, with minimal toxicity observed at therapeutic doses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Key Observations:

Chloromethyl vs. Phosphine/Trifluoromethyl Groups :

  • The chloromethyl group in the target compound offers a reactive site for derivatization, unlike the phosphine ligands in or the metabolically stable trifluoromethyl groups in .
  • Chloromethyl derivatives are often intermediates in agrochemical synthesis (e.g., herbicidal precursors in ), whereas trifluoromethyl groups enhance lipophilicity and bioavailability in drug design .

Cyclopropylmethyl vs. Other Alkyl Substituents :

  • The cyclopropylmethyl group introduces steric hindrance and conformational rigidity compared to simpler alkyl groups (e.g., methyl in ). This feature is critical in berotralstat (), where cyclopropylmethyl enhances target binding specificity .

Thiophene vs. Phenyl/Heteroaromatic Rings :

  • The thiophen-3-yl group in the target compound provides electron-rich aromaticity, contrasting with electron-deficient fluorophenyl rings in . Thiophene-containing pyrazoles are less common in pharmaceuticals but prevalent in materials science due to their conductive properties .

Preparation Methods

General Synthetic Strategies for Substituted Pyrazoles

The preparation of substituted pyrazoles, including the target compound, generally follows these key routes:

  • Cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives: This classical method involves reacting β-diketones or 1,3-diketones with hydrazines to form the pyrazole ring. The reaction is rapid and efficient, often yielding polysubstituted pyrazoles with regioselectivity controlled by the substituents on the diketone and hydrazine.

  • 1,3-Dipolar cycloaddition reactions: Diazocarbonyl compounds, sydnones, or nitrilimines can be used to generate pyrazole rings via cycloaddition with alkynes or alkenes, providing regioselective access to trisubstituted pyrazoles.

  • Use of benzotriazole intermediates: Regioselective condensation reactions involving α-benzotriazolylenones and hydrazines allow functionalization at specific pyrazole positions, facilitating the synthesis of tetrasubstituted pyrazoles.

These general methods are adaptable for introducing various substituents such as chloromethyl, cyclopropylmethyl, and thiophenyl groups.

Specific Preparation Routes for 5-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

While direct literature detailing the exact stepwise synthesis of this compound is limited, the following approach can be outlined based on the structural features and known synthetic protocols for similar pyrazole derivatives:

Construction of the Pyrazole Core

  • Starting materials: A 1,3-dicarbonyl compound bearing a thiophen-3-yl substituent (e.g., 3-thiophenyl diketone or ketoester) is reacted with a hydrazine derivative substituted with a cyclopropylmethyl group.

  • Cyclocondensation: The reaction proceeds via condensation of the diketone with the cyclopropylmethyl hydrazine, forming the 1-(cyclopropylmethyl)-3-(thiophen-3-yl)pyrazole core. This step typically occurs under reflux in ethanol or another suitable solvent, sometimes catalyzed by acids or Lewis acids to improve yield and selectivity.

Introduction of the Chloromethyl Group at the 5-Position

  • Chloromethylation: The 5-position of the pyrazole ring can be selectively functionalized by chloromethylation, commonly achieved by reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.

  • Alternative approach: Direct substitution of a methyl group at the 5-position with chlorine via radical or electrophilic chlorination methods might be employed, depending on the stability and reactivity of the intermediate pyrazole.

Reaction Conditions and Catalysts

  • Catalysts: Lewis acids like InCl3 have been demonstrated to catalyze multi-component reactions efficiently for pyrazole derivatives, enhancing yields and reducing reaction times under mild conditions (e.g., 40 °C under ultrasound irradiation). Though this specific catalyst use is reported for pyrano-pyrazoles, similar catalytic systems could be adapted for the target compound synthesis.

  • Solvents: Ethanol and aqueous ethanol mixtures (e.g., 50% EtOH) have been found effective in related pyrazole syntheses, balancing solubility and reaction rate.

  • Reaction time and temperature: Optimized conditions often involve moderate temperatures (around 40 °C) and short reaction times (20 min to a few hours), especially under ultrasound or microwave irradiation to enhance reaction kinetics.

Summary Table of Preparation Parameters

Step Reagents/Intermediates Conditions Catalysts/Notes Yield/Remarks
1. Pyrazole core formation 3-thiophenyl 1,3-dicarbonyl + cyclopropylmethyl hydrazine Reflux in EtOH or suitable solvent Acid or Lewis acid catalysis possible High yield expected (typical 80-95%)
2. Chloromethylation Pyrazole intermediate + chloromethylating agent Controlled temperature, inert atmosphere recommended Use of chloromethyl methyl ether or formaldehyde/HCl Selective chloromethylation at 5-position

Research Findings and Analytical Data

  • Spectroscopic confirmation: The structures of synthesized pyrazole derivatives are typically confirmed by NMR (1H, 13C), IR, and mass spectrometry, ensuring the presence of the chloromethyl group and the correct substitution pattern.

  • Reaction monitoring: Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress, with purification achieved by crystallization or chromatography.

  • Yield optimization: Use of ultrasound irradiation and choice of solvent mixture (50% ethanol/water) significantly improves yield and reduces reaction time in pyrazole syntheses.

Limitations and Considerations

Q & A

Q. What are the common synthetic routes for 5-(chloromethyl)pyrazole derivatives, and how are reaction conditions optimized?

The synthesis of 5-(chloromethyl)pyrazole derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, chloromethyl groups can be introduced via Vilsmeier-Haack formylation followed by chlorination (e.g., using POCl₃) . Optimization includes adjusting reaction temperature (e.g., 80–100°C for cyclocondensation), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., K₂CO₃ for deprotonation) . Monitoring reaction progress via TLC or HPLC ensures intermediate stability and product purity.

Q. How is the structural integrity of 5-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole confirmed?

Structural characterization employs:

  • X-ray crystallography : Resolving bond lengths/angles (e.g., C-Cl bond ~1.73 Å) and confirming stereochemistry .
  • NMR spectroscopy : Key signals include δ 4.2–4.5 ppm (chloromethyl CH₂), δ 1.0–1.5 ppm (cyclopropyl CH₂), and thiophene aromatic protons (δ 6.8–7.5 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What in vitro assays are used to evaluate the biological activity of pyrazole derivatives?

Common assays include:

  • Enzyme inhibition : IC₅₀ determination against targets like carbonic anhydrase or kinases via spectrophotometric methods .
  • Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate LD₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be improved for 5-(chloromethyl)pyrazoles with sterically hindered substituents?

Steric hindrance (e.g., cyclopropylmethyl groups) reduces reactivity. Strategies include:

  • Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30-minute cycles at 120°C) .
  • Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) during chloromethylation .
  • High-pressure conditions : Enhances solubility of bulky intermediates in polar aprotic solvents .

Q. How are contradictory crystallographic data resolved when refining pyrazole derivatives with disordered substituents?

Disorder in groups like thiophene or cyclopropylmethyl is addressed by:

  • Multi-conformational modeling : SHELXL refinement with PART instructions to split occupancy .
  • Restraints : Applying geometric constraints (e.g., DFIX, FLAT) to maintain bond lengths/angles .
  • Twinned data handling : Using HKLF 5 format in SHELX for twin-law corrections .

Q. What computational methods are used to predict the binding affinity of 5-(chloromethyl)pyrazoles to biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., with COX-2 or CA IX) .
  • MD simulations : GROMACS for assessing binding stability (e.g., RMSD <2.0 Å over 100 ns) .
  • QSAR models : Correlating substituent electronegativity (e.g., Cl, CF₃) with activity using PLS regression .

Q. How do solvent effects influence the NMR chemical shifts of thiophene-containing pyrazoles?

Polar solvents (DMSO-d₆) induce deshielding of thiophene protons (Δδ ~0.3 ppm vs. CDCl₃) due to hydrogen bonding. For accurate assignments:

  • COSY/HSQC : Resolve coupling between thiophene H-2/H-5 and pyrazole H-4 .
  • Solvent suppression : Prevents signal overlap in aqueous buffers (e.g., NOESY for D₂O-based samples) .

Q. What strategies mitigate decomposition of 5-(chloromethyl)pyrazoles during long-term storage?

  • Lyophilization : Stabilizes hygroscopic compounds at -20°C under argon .
  • Additives : Include radical scavengers (BHT) or desiccants (silica gel) .
  • Low-temperature crystallography : Confirms degradation products (e.g., hydrolysis to hydroxymethyl analogs) .

Data Contradiction Analysis

Q. How are conflicting biological activity results reconciled across different studies?

Discrepancies (e.g., variable IC₅₀ values) arise from assay conditions. Mitigation involves:

  • Standardized protocols : Fixed cell lines (e.g., HT-29 for cytotoxicity) and enzyme sources (recombinant vs. native) .
  • Meta-analysis : Pooling data from ≥3 independent studies with ANOVA to identify outliers .

Q. What causes variability in crystallographic R-factors for structurally similar pyrazoles?

High R-factors (>0.08) result from:

  • Weak diffraction : Small crystals (<0.1 mm) or twinning (e.g., pseudo-merohedral twins in monoclinic systems) .
  • Disordered solvent : SQUEEZE in PLATON removes electron density from unresolved solvent molecules .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Pyrazole Derivatives

ParameterTypical RangeSoftware/ToolReference
R-factor (R₁)0.03–0.05 (high-resolution)SHELXL
Twinning fraction0.3–0.5 (pseudo-merohedral)TwinRotMat
Disorder refinementPART 0.5 occupancy splitOlex2

Q. Table 2. Synthetic Yield Optimization

ConditionImpact on Yield (%)Reference
Microwave vs. conventional+15–20%
K₂CO₃ vs. NaHCO₃+10% (due to stronger base)
Solvent (DMF vs. THF)+12% (polar aprotic)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 2
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

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